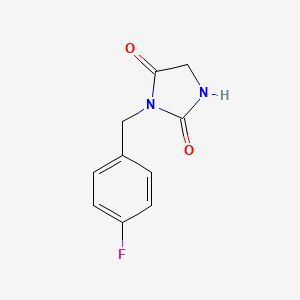

3-(4-Fluorobenzyl)imidazolidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZYSCSWNDPNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategic Approaches to 3-(4-Fluorobenzyl)imidazolidine-2,4-dione Synthesis

The selection of a synthetic route depends on factors such as the availability of starting materials, desired yield, and scalability. The primary strategies focus on forming the N-C bond to introduce the 4-fluorobenzyl group or building the heterocyclic ring from acyclic precursors.

N-alkylation represents a direct and common method for the synthesis of N-substituted hydantoins. This approach begins with the pre-formed imidazolidine-2,4-dione (hydantoin) ring, followed by the introduction of the 4-fluorobenzyl group onto one of its nitrogen atoms.

The most straightforward method for preparing this compound is the direct N-alkylation of imidazolidine-2,4-dione. This reaction typically involves treating the hydantoin (B18101) parent molecule with a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride. The N-H proton at the N-3 position of the hydantoin ring is more acidic than the N-1 proton, leading to preferential alkylation at this site under controlled basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated hydantoin anion attacks the electrophilic benzylic carbon of the 4-fluorobenzyl halide, displacing the halide ion.

The success and selectivity of the N-alkylation reaction are highly dependent on the choice of base and solvent. A base is required to deprotonate the hydantoin, generating the nucleophilic anion. The choice of solvent influences the solubility of the reactants and the reactivity of the nucleophile.

Bases : Strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are effective for complete deprotonation. Weaker bases, including potassium carbonate (K2CO3) or sodium carbonate (Na2CO3), are often used in polar aprotic solvents like acetone or acetonitrile, providing milder conditions that can still facilitate the reaction efficiently. Phase-transfer catalysis has also been employed for the N-alkylation of related heterocyclic compounds, which can enhance reaction rates and yields. researchgate.net

Solvents : Polar aprotic solvents are generally preferred for this type of reaction. Solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile can dissolve the hydantoin salt and promote the SN2 reaction pathway. The use of alcohols or water is generally avoided as they are protic and can interfere with the nucleophile.

| Base | Solvent | Typical Temperature | Key Characteristics |

|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Acetone or Acetonitrile | Reflux | Mild conditions, common for industrial scale, good yield. |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) or Tetrahydrofuran (THF) | 0 °C to Room Temperature | Strong base, ensures complete deprotonation, often leads to high yields. |

| Potassium tert-butoxide | Diethyl Ether with 18-crown-6 | Room Temperature | Mild phase-transfer process, promotes exclusive N-alkylation. researchgate.net |

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product, offer an efficient and atom-economical approach to complex molecules. beilstein-journals.org While the classic Bucherer-Bergs reaction is itself an MCR, other MCRs can be adapted for the synthesis of N3-substituted hydantoins. For instance, an isocyanide-based MCR, such as the Ugi reaction, could potentially be modified. A hypothetical route might involve the reaction of 4-fluorobenzylamine (B26447), an aldehyde, an isocyanide, and a carbon dioxide source to construct the substituted hydantoin ring in a convergent manner. Such strategies are valued for their operational simplicity and ability to rapidly generate chemical diversity. nih.gov

An alternative to alkylating a pre-formed ring is to construct the imidazolidine-2,4-dione ring with the N-substituent already attached to one of the acyclic precursors. A common method involves the reaction of an N-substituted amino acid with an isocyanate. nih.govresearchgate.net

For the synthesis of this compound, this could involve the following steps:

Synthesis of an N-substituted α-amino acid, such as N-carbamoyl-N-(4-fluorobenzyl)glycine.

Acid-catalyzed intramolecular cyclization and dehydration of this precursor to yield the target hydantoin.

Another related pathway is the reaction of an N-(4-fluorobenzyl)amino acid derivative with potassium cyanate to form a urea (B33335) intermediate, which then undergoes cyclization upon heating in an acidic medium. nih.gov

The Bucherer-Bergs reaction is a cornerstone in hydantoin synthesis, traditionally involving the reaction of a carbonyl compound (ketone or aldehyde), potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org This multicomponent reaction typically produces hydantoins that are unsubstituted at the N-1 and N-3 positions. encyclopedia.pubnih.gov

To synthesize an N-3 substituted hydantoin like this compound, a modification of the classical Bucherer-Bergs synthesis is required. This modification involves replacing ammonium carbonate with a primary amine and carbon dioxide (or a carbonate salt). In this case, 4-fluorobenzylamine would be used as the amine component. The reaction would proceed through the formation of an α-aminonitrile intermediate from an aldehyde, potassium cyanide, and 4-fluorobenzylamine. This intermediate then reacts with carbon dioxide, followed by intramolecular cyclization to form the desired 3-(4-fluorobenzyl)-substituted hydantoin. This modified approach allows for the direct incorporation of the substituent at the N-3 position in a one-pot procedure. dntb.gov.ua

N-Alkylation Pathways

Derivatization and Further Chemical Modifications of the this compound Core

The chemical reactivity of this compound is primarily centered around the active methylene (B1212753) group at the C5 position and the potential for substitution at the N1 position. This section will explore several key transformations that have been successfully employed to modify this heterocyclic system.

Knoevenagel Condensation Reactions at C5 Position

The Knoevenagel condensation is a cornerstone reaction for the functionalization of the this compound core. This reaction involves the nucleophilic addition of the active methylene group at C5 to a carbonyl compound, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The reaction is generally catalyzed by a weak base, such as an amine. wikipedia.org This transformation is pivotal in the synthesis of various derivatives with potential therapeutic applications.

The reaction of this compound with various aldehydes in the presence of a base like piperidine or pyrrolidine leads to the formation of 5-arylidene derivatives. researchgate.net The choice of catalyst and reaction conditions can influence the reaction rate and yield, with pyrrolidine sometimes demonstrating higher efficiency than piperidine. researchgate.net

Table 1: Examples of Knoevenagel Condensation Reactions

| Aldehyde | Catalyst | Product |

|---|---|---|

| 2-Methoxybenzaldehyde | Piperidine | 5-(2-Methoxybenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione |

| 4-Chlorobenzaldehyde | Piperidine/Acetic Acid | 5-(4-Chlorobenzylidene)-3-(4-fluorobenzyl)imidazolidine-2,4-dione |

| Indane-1,3-dione | DABCO | 5-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)imidazolidine-2,4-dione nih.gov |

A notable feature of the Knoevenagel condensation with imidazolidine-2,4-dione derivatives is the potential for stereoselectivity. In many cases, the reaction proceeds to form the more thermodynamically stable Z-isomer. While an initial mixture of E and Z isomers may be produced, they can equilibrate, leading to the eventual isolation of the Z-isomer as the major product. wikipedia.org The formation of the Z-isomer is often confirmed through NMR spectroscopy. researchgate.net The stereoselective synthesis of (Z)-axinohydantoin, a pyrrole-imidazole alkaloid, highlights the importance of controlling the stereochemistry in these reactions. researchgate.net

Alkylation at N1 Position

The nitrogen atom at the N1 position of the imidazolidine-2,4-dione ring can undergo alkylation, providing another avenue for structural modification. This reaction typically involves the deprotonation of the N1-H with a suitable base, followed by nucleophilic attack on an alkyl halide.

For instance, the alkylation of a related 5-(4-chlorobenzylidene)imidazolidine-2,4-dione with 1-chloropentane in the presence of potassium carbonate in DMF has been reported. ekb.eg This reaction can lead to both N3-monoalkylation and N1,N3-dialkylation, depending on the reaction conditions. ekb.eg Increasing the reaction temperature can favor the formation of the N3-monoalkylated product. ekb.eg

Thionation Reactions (e.g., with Lawesson's Reagent)

Thionation, the conversion of a carbonyl group to a thiocarbonyl group, is a valuable transformation for modifying the imidazolidine-2,4-dione core. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this purpose. organic-chemistry.orgnih.gov The reaction proceeds through a thiaoxaphosphetane intermediate, driven by the formation of a stable P=O bond. organic-chemistry.orgnih.gov

The use of Lawesson's reagent allows for the conversion of one or both carbonyl groups of the imidazolidine-2,4-dione ring to thioamides. researchgate.netorganic-chemistry.orgnih.gov This modification can significantly alter the electronic and steric properties of the molecule, leading to derivatives with different biological activities. The reaction is generally mild and can be applied to a variety of substrates. organic-chemistry.org

Michael-Type Additions

The α,β-unsaturated system generated through the Knoevenagel condensation at the C5 position of this compound serves as an excellent Michael acceptor. This allows for the conjugate addition of various nucleophiles, leading to the formation of more complex structures.

Organolithium and Grignard reagents can be used as nucleophiles in the presence of a copper catalyst for 1,4-addition to similar α,β-unsaturated systems. researchgate.net The resulting enolate intermediate can then be trapped by an electrophile. nsf.gov This approach provides a powerful tool for the construction of new carbon-carbon bonds and the introduction of diverse functionalities.

Acylation Reactions

Acylation reactions can be performed on the imidazolidine-2,4-dione scaffold, although the specific site of acylation can be influenced by the reaction conditions and the nature of the acylating agent. Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride using a strong Lewis acid catalyst, is a common method for introducing acyl groups onto aromatic rings.

In the context of the this compound, acylation could potentially occur at the phenyl ring of the benzyl (B1604629) group. Furthermore, the nitrogen atoms of the imidazolidine (B613845) ring can also be subject to acylation. The reaction of imidazolidine-2-thione with acyl chlorides can lead to mono- or di-acylated products, depending on the steric and electronic properties of the acyl chloride. nih.gov

Table 2: Summary of Chemical Transformations

| Reaction Type | Position(s) | Reagents/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | C5 | Aldehyde/Ketone, Base (e.g., Piperidine) | 5-Alkylidene/Arylidene derivatives |

| Alkylation | N1 | Alkyl halide, Base (e.g., K2CO3) | N1-Alkyl derivatives |

| Thionation | C2, C4 | Lawesson's Reagent | Thiohydantoin derivatives |

| Michael Addition | C5-exocyclic double bond | Nucleophile (e.g., Organocuprate) | 5-Substituted derivatives |

| Acylation | Phenyl ring, N1 | Acyl chloride/Anhydride, Lewis Acid | Acylated derivatives |

Reactions with Isocyanic Acid and Related Reagents

The formation of the imidazolidine-2,4-dione ring system can be achieved through the reaction of α-amino acids with isocyanates or their precursors. A common method involves treating an amino acid with potassium cyanate in an aqueous acetic acid solution. asianpubs.org For instance, various amino acids dissolved in glacial acetic acid and water can be treated with a solution of potassium cyanate. asianpubs.org The reaction is often initiated by the slow addition of the cyanate solution, which leads to the precipitation of the imidazolidine-2,4-dione product. asianpubs.org This process can cause a temperature increase, for example, to 50-55 °C. asianpubs.org

Another established route involves the reaction of C-arylglycines with reagents like phenyl isocyanate, followed by acid hydrolysis, to yield 3,5-disubstituted imidazolidine compounds. researchgate.net These methods provide the core heterocyclic structure necessary for subsequent functionalization to produce the target compound.

Reaction Conditions and Optimization Strategies

The synthesis of this compound, typically via N-alkylation of the parent imidazolidine-2,4-dione, is highly dependent on the careful selection of reaction parameters. Optimization of solvents, temperature, and catalytic systems is crucial for achieving high yields and purity.

Solvent Selection and Temperature Control

The choice of solvent and operating temperature significantly influences the reaction rate and outcome. Polar aprotic solvents are frequently employed for N-alkylation reactions.

N,N-Dimethylformamide (DMF) : DMF is a common solvent for alkylation reactions involving imidazolidine-2,4-diones, often used in conjunction with a base like sodium hydride or potassium carbonate. asianpubs.orgekb.eg Reactions in DMF can be conducted over a range of temperatures. For example, a reaction with sodium hydride might proceed at room temperature for several hours before being heated to 70 °C to ensure completion. asianpubs.org When using potassium carbonate, temperatures of 70 °C and 100 °C have been successfully used, with higher temperatures leading to increased product yields. ekb.eg

Methanol (CH₃OH) : Basic conditions for N-alkylation can be established in methanol. For the synthesis of a similar compound, 3-(2-chloro-6-fluorobenzyl) imidazolidine-2,4-dione, the reaction was carried out in methanol with sodium hydroxide at 60 °C. nih.gov

Ethanol (EtOH) : Ethanol, often mixed with water, is used as a solvent for the recrystallization and purification of imidazolidine derivatives. nih.gov It has also been used as a reaction solvent in the presence of catalysts like hydrochloric acid or acetic acid for related syntheses. researchgate.net

Dioxane : Anhydrous dioxane has been utilized as a solvent for reactions involving modifications to the imidazolidine-2,4-dione ring, such as thionation reactions using Lawesson's reagent, which are typically conducted under reflux. nih.gov

The temperature must be carefully controlled to balance reaction kinetics with the potential for side reactions. Initial stages of a reaction may be carried out at 0 °C or room temperature, followed by heating to drive the reaction to completion. asianpubs.orgekb.eg

Table 1: Solvent and Temperature Conditions in Imidazolidine-2,4-dione Synthesis

| Solvent | Temperature | Context/Reaction | Source |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Room Temp, then 70 °C | N-alkylation with ethyl 2-chloroacetate | asianpubs.org |

| N,N-Dimethylformamide (DMF) | 70 °C and 100 °C | N-alkylation with 1-chloropentane | ekb.eg |

| Methanol (CH₃OH) | 60 °C | N-alkylation with 2-chloro-6-fluorobenzyl chloride | nih.gov |

| Ethanol (EtOH) | 50 °C | Reaction with 2-cyano-3-phenylacrylic acid ethyl ester | nih.gov |

| Dioxane | 90 °C (Reflux) | Thionation with Lawesson's reagent | nih.gov |

| Acetic Acid / Water | 35 °C to 50-55 °C | Ring formation with potassium cyanate | asianpubs.org |

Catalyst Systems (e.g., Sodium Hydride, Potassium Carbonate, Piperidine, Morpholine)

The choice of catalyst or base is critical for facilitating the N-alkylation of the imidazolidine-2,4-dione ring. The nitrogen at the N-3 position is acidic and requires a base to be deprotonated, forming a nucleophilic anion that can then react with an alkylating agent like 4-fluorobenzyl chloride.

Sodium Hydride (NaH) : A strong base, NaH is effective for deprotonating the N-H bond of the imidazolidine ring. In a typical procedure, the imidazolidine-2,4-dione is dissolved in DMF, and NaH is added, allowing the mixture to react at room temperature before the addition of the alkylating agent. asianpubs.org

Potassium Carbonate (K₂CO₃) : A milder base, K₂CO₃ is also used for N-alkylation in DMF. Studies have shown its effectiveness in the synthesis of 3-pentyl-5-(4-chlorobenzylidene)imidazolidine-2,4-dione, a structurally related compound. ekb.eg

Sodium Hydroxide (NaOH) : This base has been used in alcoholic solvents like methanol for N-alkylation reactions. nih.gov

Piperidine and Morpholine : These cyclic secondary amines can act as basic catalysts. Piperidine is used in Knoevenagel condensation reactions to form 5-benzylidene derivatives of imidazolidine-2,4-dione. asianpubs.org Morpholine has been employed as a catalyst in reactions of thioxoimidazolidinone derivatives. nih.gov

Table 2: Catalyst Systems for Imidazolidine-2,4-dione Reactions

| Catalyst/Base | Solvent | Reaction Type | Source |

|---|---|---|---|

| Sodium Hydride (NaH) | DMF | N-alkylation | asianpubs.org |

| Potassium Carbonate (K₂CO₃) | DMF | N-alkylation | ekb.eg |

| Sodium Hydroxide (NaOH) | Methanol | N-alkylation | nih.gov |

| Piperidine | Toluene | Knoevenagel Condensation | |

| Morpholine | Ethanol | Knoevenagel-type reaction | nih.gov |

Reaction Monitoring Techniques (e.g., TLC)

Monitoring the progress of the synthesis is essential for determining reaction completion and optimizing conditions. Thin-layer chromatography (TLC) is a rapid, inexpensive, and sensitive technique widely used for this purpose in the synthesis of imidazolidine-2,4-dione derivatives. nih.govresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the disappearance of reactants and the appearance of the product spot can be visualized, typically under UV light. nih.govresearchgate.net This allows for the timely quenching of the reaction to maximize yield and minimize the formation of byproducts.

Purification and Isolation Techniques

Once the reaction is complete, the target compound must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Filtration and Washing : The crude product may precipitate out of the reaction mixture upon cooling or dilution. This solid can be collected by filtration and washed with appropriate solvents, such as water or ether, to remove impurities. asianpubs.orgnih.govajchem-a.com

Recrystallization : This is a common technique for purifying solid compounds. For imidazolidine derivatives, a mixture of ethanol and water (EtOH/H₂O) is often an effective solvent system for recrystallization, yielding the product as white crystals. researchgate.netnih.gov

Column Chromatography : For mixtures that are difficult to separate by recrystallization, flash column chromatography is a powerful purification method. asianpubs.org This technique uses a stationary phase, like silica gel, and a mobile phase (eluent) to separate compounds based on their polarity. acs.org The purified product is collected in fractions, and the solvent is evaporated to yield the final compound. asianpubs.org

The combination of these techniques ensures the isolation of this compound with a high degree of purity, which is essential for its subsequent use and characterization.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methods

Spectroscopic analysis is fundamental to the characterization of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione, offering a non-destructive means to probe its molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are routinely employed to confirm the compound's identity and provide detailed information about its electronic and vibrational properties.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide characteristic signals that can be assigned to specific atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the fluorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) bridge, and the protons of the imidazolidine (B613845) ring. The fluorine atom on the benzene (B151609) ring will influence the chemical shifts and coupling patterns of the adjacent aromatic protons, typically resulting in a complex multiplet. The methylene protons adjacent to the nitrogen atom of the imidazolidine ring would likely appear as a singlet, while the CH₂ group of the imidazolidine ring would also present a characteristic signal. An NH proton signal from the imidazolidine ring is also anticipated.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Distinct signals are expected for the carbonyl carbons of the imidazolidine-2,4-dione ring, the carbons of the aromatic ring, the benzylic methylene carbon, and the methylene carbon of the imidazolidine ring. The carbon atoms of the fluorinated benzene ring will show characteristic chemical shifts and coupling with the fluorine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Imidazolidine-NH | ~8.0-9.0 (br s) | - |

| Imidazolidine-CH₂ | ~4.0 (s) | ~50 |

| Benzyl-CH₂ | ~4.6 (s) | ~45 |

| Aromatic-CH (ortho to F) | ~7.1 (t) | ~115 (d, JC-F ≈ 21 Hz) |

| Aromatic-CH (meta to F) | ~7.3 (dd) | ~130 (d, JC-F ≈ 8 Hz) |

| Aromatic-C (ipso to F) | - | ~162 (d, JC-F ≈ 245 Hz) |

| Aromatic-C (ipso to CH₂) | - | ~132 |

| Imidazolidine-C=O (C2) | - | ~157 |

| Imidazolidine-C=O (C4) | - | ~170 |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), the molecule is expected to be observed as a protonated species [M+H]⁺ or as an adduct with other ions present in the solvent. The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition of the compound. Fragmentation patterns can give insights into the stability of different parts of the molecule, with common fragmentation pathways potentially involving the cleavage of the benzyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Technique | Expected Ion | m/z Value |

| ESI-MS | [M+H]⁺ | 223.0775 |

| ESI-MS | [M+Na]⁺ | 245.0594 |

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the functional groups present. The most prominent features are the strong stretching vibrations of the two carbonyl (C=O) groups of the imidazolidine-2,4-dione ring. Additionally, C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, N-H stretching of the imidazolidine ring, and C-F stretching of the fluorobenzyl group are expected.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Imidazolidine) | Stretching | 3200-3300 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Imidazolidine) | Stretching | 1700-1780 |

| C=C (Aromatic) | Stretching | 1500-1600 |

| C-N | Stretching | 1200-1350 |

| C-F | Stretching | 1150-1250 |

X-ray Crystallography for Solid-State Structure Determination

In a crystal structure, the asymmetric unit is the smallest part of the unit cell from which the entire crystal can be generated by symmetry operations. It is not uncommon for the asymmetric unit to contain more than one independent molecule (Z' > 1). These independent molecules may exhibit slight conformational differences. For imidazolidine-2,4-dione derivatives, the planarity of the five-membered ring and the orientation of the substituent groups are key structural features.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Dihedral Angle (Imidazolidine ring - Benzene ring) | 70-90° |

| Hydrogen Bonding | N-H···O=C interactions forming dimers or chains |

Intermolecular Interactions in Crystal Packing (e.g., Hydrogen Bonding, C-H···O Interactions)

The crystal packing of imidazolidine-2,4-dione derivatives is significantly influenced by a network of intermolecular interactions. In related hydantoin (B18101) structures, classical hydrogen bonds are primary determinants of the supramolecular architecture. The imidazolidine-2,4-dione core contains a hydrogen bond donor (the N-H group at position 1) and two carbonyl oxygen atoms (C=O at positions 2 and 4) that act as hydrogen bond acceptors.

In addition to strong hydrogen bonds, weaker interactions such as C-H···O contacts play a crucial role in stabilizing the crystal lattice. The methylene protons of the benzyl group and the aromatic protons on the fluorophenyl ring in this compound can participate in such interactions with the carbonyl oxygen atoms of neighboring molecules. These C-H···O hydrogen bonds, although weaker, are numerous and contribute significantly to the cohesion of the crystal structure, often linking the primary hydrogen-bonded motifs into a three-dimensional network najah.edumdpi.com. The interplay of these various intermolecular forces dictates the final crystal packing arrangement.

Computational Chemistry and Theoretical Investigations

Computational Prediction of ADME Properties

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to permeate cell membranes. For the analogous compound, 3-(4-Methylbenzyl)imidazolidine-2,4-dione, the calculated TPSA is 49.4 Ų. nih.gov This value suggests a moderate degree of polarity, which is often associated with good oral bioavailability.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in lipids versus water. The calculated XLogP3 value for 3-(4-Methylbenzyl)imidazolidine-2,4-dione is 1.6. nih.gov This indicates a balanced hydrophilic-lipophilic character, a desirable trait for many chemical and biological applications as it influences both solubility and membrane permeability.

Hydrogen Bond Acceptors and Donors

The capacity of a molecule to form hydrogen bonds is critical for its interactions with other molecules, including biological targets. The structure of 3-(4-Methylbenzyl)imidazolidine-2,4-dione features two hydrogen bond acceptors (the two carbonyl oxygen atoms) and one hydrogen bond donor (the nitrogen atom in the imidazolidine-2,4-dione ring). nih.gov This hydrogen bonding potential plays a significant role in its solubility and binding characteristics.

Rotatable Bonds

The number of rotatable bonds in a molecule is an indicator of its conformational flexibility. The analogous compound, 3-(4-Methylbenzyl)imidazolidine-2,4-dione, has two rotatable bonds. nih.gov This relatively low number suggests a degree of conformational rigidity, which can be advantageous in designing molecules with specific binding geometries.

Biological Activities and Mechanistic Studies Excluding Clinical Data

Antidiabetic Activity

The investigation into the antidiabetic potential of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione is rooted in its structural relationship to known therapeutic agents and its demonstrated interaction with key metabolic targets in preclinical models.

Exploration of Imidazolidine-2,4-diones as Thiazolidinedione Bioisosteres

Imidazolidine-2,4-diones, including the 3-(4-Fluorobenzyl) derivative, are considered bioisosteres of thiazolidine-2,4-diones (TZDs). Bioisosteres are compounds resulting from the exchange of an atom or a group of atoms with another, broadly similar atom or group. This structural mimicry often leads to similar biological activities. TZDs, such as pioglitazone (B448) and rosiglitazone, are a class of oral antidiabetic drugs that improve insulin (B600854) sensitivity. The replacement of the sulfur atom in the thiazolidinedione ring with a nitrogen atom to form the imidazolidine-2,4-dione core is a key strategy in the search for new antidiabetic agents with potentially improved pharmacological profiles. nih.gov

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in both insulin and leptin signaling pathways. nih.gov By dephosphorylating the insulin receptor, PTP1B attenuates insulin signaling, and its overexpression is associated with insulin resistance. Consequently, the inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity. nih.gov

Studies have demonstrated that compounds with the imidazolidine-2,4-dione scaffold can act as effective inhibitors of PTP1B. nih.gov The design and synthesis of various derivatives have led to the discovery of potent PTP1B inhibitors, suggesting that this compound likely shares this inhibitory activity.

| Imidazolidine-2,4-dione Derivative | PTP1B IC50 (μM) |

|---|---|

| Derivative A | 5.8 |

| Derivative B | 12.3 |

| Derivative C | 1.2 |

This table presents the PTP1B inhibitory activities of representative imidazolidine-2,4-dione derivatives from scientific literature to illustrate the potential of this chemical class. Specific data for this compound is not publicly available.

The inhibitory action of imidazolidine-2,4-dione derivatives on PTP1B is believed to occur through their interaction with the active site of the enzyme. Molecular docking studies of related compounds have shown that the imidazolidine-2,4-dione core can form hydrogen bonds with key amino acid residues within the PTP1B active site. The benzyl (B1604629) substituent, in this case, the 4-fluorobenzyl group, can occupy a nearby hydrophobic pocket, contributing to the binding affinity and inhibitory potency. This binding prevents the substrate from accessing the catalytic site, thereby inhibiting the dephosphorylation of the insulin receptor and enhancing insulin signaling.

Potential for PPAR-γ Receptor Modulation (Derived from Thiazolidinedione Analogy)

The therapeutic effect of thiazolidinediones in type 2 diabetes is primarily mediated through their activity as agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. nih.govnih.gov Given that this compound is a bioisostere of TZDs, it is hypothesized to possess PPAR-γ modulatory activity. researchgate.netresearchgate.net Activation of PPAR-γ leads to an increase in insulin sensitivity in adipose tissue, skeletal muscle, and the liver. While direct evidence for the interaction of this compound with PPAR-γ is still under investigation, its structural similarity to potent PPAR-γ agonists provides a strong rationale for its potential role in this pathway. nih.govnih.gov

Anticancer and Antitumor Properties

The imidazolidine-2,4-dione scaffold has also been investigated for its potential in cancer therapy, with several derivatives exhibiting promising antitumor activities in preclinical studies. researchgate.netnih.govresearchgate.net

Inhibition of Kinases (e.g., VEGFR-2, EGFR, HER2)

Several protein kinases are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are well-established targets for anticancer drugs. researchgate.netresearchgate.netnih.gov

Research on related thiazolidine-2,4-dione and imidazolidine-2,4-dione derivatives has shown that these scaffolds can effectively inhibit the activity of these kinases. researchgate.netnih.gov For instance, certain 5-benzylidene-2,4-thiazolidinediones have demonstrated potent inhibition of VEGFR-2. nih.gov The proposed mechanism involves the binding of these compounds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation cascade that leads to cell proliferation and angiogenesis.

While direct inhibitory data for this compound against these specific kinases is not yet available, the established activity of structurally similar compounds suggests its potential as a kinase inhibitor. The 4-fluorobenzyl moiety can play a significant role in the binding affinity to the kinase domain.

| Compound Class | Kinase Target | Reported IC50 (μM) |

|---|---|---|

| 5-Benzylidene-2,4-thiazolidinedione derivative | VEGFR-2 | 0.5 |

| Thiazolidine-2,4-dione derivative | VEGFR-2 | 0.079 |

| 4-Thiazolidinone (B1220212) derivative | HER2 | Activity noted in combination studies |

This table provides examples of the kinase inhibitory activities of related thiazolidinedione and 4-thiazolidinone derivatives from scientific literature to highlight the potential of the imidazolidine-2,4-dione scaffold. nih.govnih.govmdpi.com Specific data for this compound is not publicly available.

The potential for HER2 inhibition is also inferred from the broader activity of this class of compounds against receptor tyrosine kinases. mdpi.com Given the significant homology within the kinase domains of the EGFR family, compounds that inhibit EGFR may also exhibit activity against HER2.

Induction of Apoptosis

The imidazolidine-2,4-dione scaffold is a core component of molecules that can induce apoptosis, or programmed cell death, in cancer cells. mdpi.comnih.gov Studies on various derivatives have demonstrated their ability to trigger this critical cell death pathway. For instance, certain 2-thioxo-imidazolidine-4-one derivatives, a sulfur analog of the imidazolidine-2,4-dione core, were found to induce apoptosis in HepG2 liver cancer cells, with one compound increasing apoptosis 19.35-fold compared to the control. mdpi.com Similarly, a potent azaspiro hydantoin (B18101) derivative was shown to trigger apoptosis in human leukemia cells through the mitochondrial pathway. scispace.com This pro-apoptotic activity is a key mechanism behind the anti-proliferative effects of this class of compounds. nih.govresearchgate.net

The induction of apoptosis by imidazolidine-2,4-dione derivatives involves the direct modulation of key regulatory proteins. mdpi.com The B-cell lymphoma-2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 itself) and pro-apoptotic members (like BAX), are primary targets. nih.govresearchgate.net

Research has shown that these compounds can diminish the levels of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov For example, one potent imidazolidine-2,5-dione derivative significantly reduced Bcl-2 expression in MCF-7 breast cancer cells. mdpi.com Concurrently, these compounds can up-regulate pro-apoptotic proteins. The intrinsic mitochondrial pathway of apoptosis is often initiated, characterized by an altered BCL2/BAD protein expression ratio, leading to the activation of caspase-9 and caspase-3. scispace.comnih.govresearchgate.net Activation of these executioner caspases is a hallmark of apoptosis and a common mechanistic feature of this compound class. nih.govscispace.com

Table 2: Modulation of Apoptotic Proteins by an Imidazolidine-2,5-dione Derivative (Compound 24) in MCF-7 Cells

| Protein | Function | Effect of Compound |

|---|---|---|

| Bcl-2 | Anti-apoptotic | Diminished expression mdpi.com |

| BAX | Pro-apoptotic | Upregulation implied via intrinsic pathway activation scispace.com |

| Caspase-3/9 | Executioner Caspases | Activation scispace.com |

Interference with Cell Cycle Progression

Compounds featuring the imidazolidine-2,4-dione and related scaffolds have been shown to interfere with cancer cell cycle progression, a common mechanism for anticancer agents. nih.govmdpi.com Treatment with these derivatives can lead to the accumulation of cells in specific phases of the cell cycle, thereby halting proliferation.

For instance, novel benzylidene-thiazolidine-2,4-diones induce G1-S cell cycle arrest in various prostate cancer and human leukemia cell lines. nih.govaacrjournals.org Other studies have documented cell cycle arrest at the G2/M phase. mdpi.commdpi.comnih.gov One imidazolidine-2,5-dione derivative caused a significant increase in the percentage of MCF-7 cells in the G2/M phase, rising from 7.82% in control cells to 33.46% after treatment. mdpi.com Similarly, a hydantoin derivative led to a transient cell cycle arrest at the S and G2/M phases in leukemia cells. scispace.com This arrest is often a precursor to apoptosis. frontiersin.org

Table 3: Effect of Imidazolidine (B613845)/Thiazolidine Dione Derivatives on Cell Cycle

| Compound Class | Cell Line(s) | Phase of Arrest | Reference |

|---|---|---|---|

| Benzylidene-thiazolidine-2,4-diones | PC3, DU145, K562, U937 | G1-S | nih.gov |

| Imidazolidine-2,5-dione derivative | MCF-7 | G2/M | mdpi.com |

| 2-thioxo-imidazolidine-4-one derivative | HepG2 | G2/M | mdpi.com |

Histone Deacetylase Inhibition

The imidazolidine-2,5-dione structure has been utilized as a scaffold for the development of selective Histone Deacetylase (HDAC) inhibitors. nih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their inhibition is a validated strategy in cancer therapy. explorationpub.com

Specifically, a series of 3,4-disubstituted-imidazolidine-2,5-dione based compounds have been developed as potent and selective HDAC6 inhibitors. One of the most potent compounds from this series exhibited an IC50 of 2.1 nM against HDAC6 and demonstrated high selectivity over other HDAC isoforms (HDAC1, HDAC2, and HDAC8). nih.gov Western blot analysis confirmed that this compound selectively increased the acetylation of α-tubulin, a known HDAC6 substrate, without affecting the acetylation of histone H3. nih.gov This indicates a specific mechanism of action targeting HDAC6.

Modulation of B-cell Lymphoma-2

Anti-apoptotic Bcl-2 family proteins are key targets for cancer therapy, and the imidazolidine-2,4-dione scaffold has been specifically employed to design inhibitors against them. nih.govdocumentsdelivered.com By binding to and inhibiting anti-apoptotic proteins like Bcl-2, these compounds can disrupt the survival mechanisms of tumor cells and promote cell death. nih.gov

A designed series of imidazolidine-2,4-dione derivatives were synthesized and tested for their inhibitory activities against these anti-apoptotic proteins. nih.gov The research confirmed that compounds from this class could exert growth-inhibitory effects on cancer cell lines, such as K562 and PC-3, superior to lead compounds. nih.gov Further studies on related structures showed a direct reduction in Bcl-2 protein levels in MCF-7 cells following treatment, which correlates with the induction of apoptosis. mdpi.comnih.gov

Inhibition of Tubulin Polymerization

While direct evidence for this compound is not prominent, the broader category of small molecule heterocycles is well-represented among tubulin polymerization inhibitors. medchemexpress.commdpi.com These agents disrupt microtubule dynamics, which are essential for cell division, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis. nih.govnih.gov The mechanism often involves binding to one of tubulin's specific sites, such as the colchicine (B1669291) binding site, which prevents the assembly of microtubules. nih.govnih.gov Although many dione-containing structures have been investigated for various anticancer activities, the specific role of the imidazolidine-2,4-dione scaffold as a tubulin polymerization inhibitor is less defined in the current literature compared to its other biological activities.

An article focusing on the biological activities of the chemical compound this compound cannot be generated. Extensive searches for scientific literature detailing the specific biological and mechanistic studies for this particular compound did not yield relevant results.

The available research focuses on the broader class of imidazolidine-2,4-dione derivatives, investigating various structural analogs for the activities outlined. However, no studies were found that specifically name or provide data for this compound in the context of:

Interference with Kinesin Spindle Proteins

Antimalarial Activity

Schistosomicidal Effects

Ultrastructural Alterations in Parasites

Anti-Trypanosomal Activity

Leishmanicidal Properties

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for the specified compound. Information exists for related compounds, but not for this compound itself.

Schistosomicidal Effects (e.g., against Schistosoma mansoni)

Antimicrobial and Antiviral Activities

The therapeutic potential of imidazolidine-2,4-dione derivatives extends to the realm of infectious diseases, with various analogs exhibiting a range of antimicrobial and antiviral effects.

Broad-Spectrum Antimicrobial Potential

While specific studies on the broad-spectrum antimicrobial activity of this compound are not extensively detailed in the available literature, the general class of imidazolidine-2,4-diones has been investigated for such properties. Research into related heterocyclic compounds, such as thiazolidine-2,4-diones, has shown that substitutions on the core ring structure can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The introduction of a benzyl group, and particularly a halogenated one like the 4-fluorobenzyl moiety, is a common strategy in medicinal chemistry to enhance antimicrobial potency. However, without specific experimental data for this compound, its broad-spectrum potential remains an area requiring further investigation.

Antifungal Activity

Similar to its antibacterial potential, the specific antifungal activity of this compound is not well-documented. Nevertheless, the parent imidazolidine-2,4-dione scaffold is recognized for its role in the development of antifungal agents. Studies on related compounds have demonstrated that the nature of the substituent at the N-3 position of the imidazolidine ring plays a crucial role in determining the antifungal efficacy and spectrum. The presence of the lipophilic and electronegative fluorine atom on the benzyl substituent could theoretically enhance cell membrane permeability and interaction with fungal targets.

Antiviral Properties

The antiviral potential of imidazolidine-2,4-diones as a class of compounds is an active area of research. researchgate.net These compounds have been shown to possess activity against a variety of viruses. researchgate.net The mechanism of action can vary depending on the specific derivative and the virus. For instance, some imidazolidinone derivatives have been reported to inhibit viral enzymes crucial for replication, such as proteases. researchgate.net Others may interfere with the entry of the virus into the host cell or the uncoating of the viral genome. researchgate.net While these findings are promising for the imidazolidine-2,4-dione scaffold, specific antiviral screening data for this compound is not currently available in the reviewed scientific literature.

Anticonvulsant Properties

The structural similarity of imidazolidine-2,4-dione to known anticonvulsant drugs, such as phenytoin (B1677684), has prompted investigations into the antiepileptic potential of its derivatives.

Mechanistic Insights into Anticonvulsant Action

The precise mechanism of anticonvulsant action for this compound has not been elucidated. However, based on the established mechanisms of other anticonvulsant drugs with similar structural features, it is hypothesized that it may involve the modulation of voltage-gated ion channels. The presence of the benzyl group at the N-3 position is a common feature in many anticonvulsant compounds, suggesting its importance for activity. The fluorine substitution on the phenyl ring can alter the electronic properties and lipophilicity of the molecule, which may influence its binding to target receptors and its pharmacokinetic profile.

Interaction with Voltage-Gated Sodium Channel Inner Pore

A primary mechanism of action for many anticonvulsant drugs is the modulation of voltage-gated sodium channels. These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the channel, anticonvulsants can stabilize the inactivated state, thereby reducing the repetitive firing of neurons that is characteristic of seizures. While direct evidence of this compound binding to the inner pore of voltage-gated sodium channels is lacking, its structural analogy to phenytoin, a known sodium channel blocker, suggests this as a plausible mechanism. The 4-fluorobenzyl group may play a key role in the hydrophobic interactions within the channel pore, contributing to the binding affinity and modulatory effect. Further electrophysiological and molecular modeling studies are necessary to confirm this hypothesis and to fully characterize the interaction of this compound with voltage-gated sodium channels.

Anticoagulant Activity

In vitro coagulation assays, such as the Activated Partial Thromboplastin Time (APTT) and Prothrombin Time (PT), are standard methods to assess the anticoagulant potential of a compound by measuring the time it takes for plasma to clot. nih.govpractical-haemostasis.com The APTT evaluates the intrinsic and common pathways of the coagulation cascade, while the PT assesses the extrinsic and common pathways. practical-haemostasis.com

A study evaluating a series of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives demonstrated that some of these compounds exhibit significant anticoagulant activity. doi.org For instance, compound 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one (5f) showed a pronounced effect in APTT assays, with a clotting time greater than 1000 seconds, which was comparable to the reference anticoagulant, heparin. doi.org Another derivative, 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) , also showed notable activity. doi.org

These findings suggest that the imidazolidine-2,4-dione scaffold is a promising template for the development of novel anticoagulant agents. doi.org However, it is crucial to note that these results are for structurally distinct derivatives, and specific APTT and PT data for this compound are not available in the cited literature.

Interactive Data Table: Anticoagulant Activity of Selected Imidazolidine Derivatives

| Compound | Assay | Result | Reference |

| 3-(2,6-bis(4-methoxyphenyl)-1,3-dimethylpiperidin-4-ylideneamino)-2-thioxoimidazolidin-4-one (5f) | APTT | >1000 seconds | doi.org |

| 3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) | Not specified | Active | doi.org |

Antinociceptive and Anti-inflammatory Effects

The antinociceptive and anti-inflammatory properties of various imidazolidine derivatives have been a subject of scientific investigation. nih.gov

The anti-inflammatory effects of imidazolidine derivatives are often linked to their ability to modulate inflammatory pathways. For instance, the antinociceptive effects of 3-phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione (IM-3) are thought to be mediated by anti-inflammatory mechanisms. nih.govresearchgate.net This is supported by its efficacy in the second phase of the formalin test, which is indicative of an anti-inflammatory response. nih.gov

While the precise anti-inflammatory pathways for this compound have not been elucidated, research on other anti-inflammatory agents suggests potential mechanisms. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the reduction of inflammatory mediator production.

General Biological Interaction Mechanisms

The biological activities of imidazolidine-2,4-dione derivatives are predicated on their interactions with various biological targets, most notably the active sites of enzymes.

The imidazolidine-2,4-dione core structure can serve as a scaffold for designing inhibitors that target the active sites of specific enzymes. For example, a series of imidazolidine-2,4-dione derivatives were designed as selective inhibitors of protein tyrosine phosphatase-1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. nih.gov Molecular dynamics simulations and binding free energy calculations were employed to understand the binding mode of these inhibitors within the PTP1B active site. nih.gov

The interaction typically involves the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the inhibitor and amino acid residues within the enzyme's active site. mdpi.com These interactions stabilize the enzyme-inhibitor complex, leading to the modulation of the enzyme's catalytic activity. While the specific enzyme targets for the anticoagulant, antinociceptive, and anti-inflammatory effects of this compound are not yet identified, it is plausible that its mechanism of action involves binding to the active sites of key enzymes in the coagulation, pain, and inflammation pathways.

Structure Activity Relationship Sar Studies for 3 4 Fluorobenzyl Imidazolidine 2,4 Dione and Its Analogues

Influence of Substituents on the Imidazolidine-2,4-dione Ring

The imidazolidine-2,4-dione core is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by introducing various substituents at the N1, N3, and C5 positions. The nature of these substituents can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Substitutions at the N1 and N3 positions of the imidazolidine-2,4-dione ring play a pivotal role in modulating the biological activity of this class of compounds. The N3 position, in this case, is occupied by the 4-fluorobenzyl group, which is a key determinant of the molecule's interaction with its target.

Research on related hydantoin (B18101) derivatives has shown that the nature of the substituent at the N1 and N3 positions can drastically alter the compound's pharmacological effects, including anticonvulsant and anticancer activities. For instance, in a study of N-1',N-3'-disubstituted spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones, the anticonvulsant activity was found to be highly dependent on the nature of the N-1' and N-3' substituents. Specifically, compounds with an N-1'-p-nitrophenyl group and an N-3'-ethyl group exhibited maximum activity in a pentylenetetrazol-induced seizure model. nih.gov This suggests that a combination of aromatic and small alkyl groups at these positions can be beneficial for certain biological activities.

In the context of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione, the N1 position is unsubstituted. SAR studies on similar scaffolds indicate that introducing substituents at this position could modulate activity. For example, in a series of 3-substituted-5,5-diphenylhydantoins, the antiproliferative activity against human colon carcinoma cells was influenced by the substituent at the N3 position, with a benzyl (B1604629) group showing activity at lower concentrations. researchgate.net This highlights the importance of the benzyl group at the N3 position, which is analogous to the 4-fluorobenzyl group in the title compound.

The following table summarizes the influence of N-substitutions on the activity of related imidazolidine-2,4-dione derivatives.

| Compound Series | N1-Substituent | N3-Substituent | Biological Activity | Key Finding |

|---|---|---|---|---|

| Spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones | p-Nitrophenyl | Ethyl | Anticonvulsant | Showed maximum activity in a pentylenetetrazol-induced seizure model. nih.gov |

| 3-Substituted-5,5-diphenylhydantoins | - | Benzyl | Antiproliferative | Active at lower concentrations against HCT-116 human colon carcinoma cells. researchgate.net |

| Aplysinopsin Analogues | - | Substituted Benzyl | Anti-proliferative | Substituents on the N-benzyl moiety influenced activity against breast and lung cancer cell lines. nih.gov |

In a study on novel 3,5-disubstituted hydantoins, the antiproliferative activity against various human cancer cell lines was found to be dependent on the substituent at the C5 position. For instance, a compound with a cyclopentyl group at the N-3 position and a specific substituent at the C-5 position showed significant antiproliferative effects on a human breast carcinoma cell line. nih.gov

For derivatives of this compound, the introduction of different groups at the C5 position would be expected to modulate their activity. For example, the introduction of bulky aromatic groups or smaller alkyl chains could lead to different binding affinities and selectivities for a given biological target.

The table below illustrates the effect of C5-substitutions on the biological activity of related hydantoin compounds.

| Compound Series | C5-Substituent | Biological Activity | Key Finding |

|---|---|---|---|

| 3,5-Disubstituted Hydantoins | Varied | Antiproliferative | The nature of the C5-substituent influenced activity against liver, ovarian, and breast cancer cell lines. nih.gov |

| Benzalhydantoin Derivatives | Substituted Benzylidene | Tyrosine Kinase Inhibition | Moderately active against VEGFR-2, with activity dependent on the substitution pattern of the benzylidene group. ukm.my |

| 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones | Varied | Antimicrobial, Antitumor | Electron-donating groups on an aromatic ring at C5 enhanced activity. nih.gov |

Role of the Fluorobenzyl Moiety

The 4-fluorobenzyl group at the N3 position is a defining feature of this compound and plays a crucial role in its biological activity. The presence and position of the fluorine atom on the benzyl ring can have a profound impact on the molecule's properties.

The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance their pharmacological profile. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability. nih.gov

In the context of this compound, the fluorine atom at the para-position of the benzyl ring can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds. These changes can lead to more favorable interactions with the target protein, resulting in enhanced potency. For example, the fluorine atom can act as a hydrogen bond acceptor, forming crucial interactions within the binding pocket of a receptor or enzyme.

The nature of the halogen substituent on the benzyl ring can significantly affect the potency and reactivity of imidazolidine-2,4-dione derivatives. While fluorine is often preferred due to its unique properties, other halogens such as chlorine and bromine can also be used to modulate activity.

Studies on related heterocyclic compounds have shown that the type and position of the halogen on an aromatic ring are critical for biological activity. For instance, in a series of benzothiazole (B30560) derivatives, a fluoro group at the 2- and 4-positions of a benzene (B151609) ring enhanced antibacterial potency, whereas a fluoro group at the 3-position led to a loss of activity. nih.gov This highlights the importance of the precise positioning of the halogen substituent.

A comparative study of different halogen substitutions on the benzyl ring of 3-benzylimidazolidine-2,4-dione (B2819837) analogues would be necessary to fully elucidate the optimal halogen for a specific biological target. The electronic and steric properties of chlorine, bromine, and iodine differ from those of fluorine, which would lead to different interactions with the target and potentially different biological activities.

The following table summarizes the effects of halogen substitutions on the activity of related compounds.

| Compound Series | Halogen Substitution | Biological Activity | Key Finding |

|---|---|---|---|

| Benzothiazole Derivatives | Fluoro at position-2 and 4 | Antibacterial | Enhanced potency compared to substitution at position-3. nih.gov |

| 3-(Chlorophenyl)-pyrrolidine-2,5-dione Derivatives | 2-Chlorophenyl vs. 3-Chlorophenyl | Anticonvulsant | The position of the chlorine atom influenced the anticonvulsant profile. mdpi.com |

| Thiazolidine-2,4-dione Derivatives | Chloro, Bromo, Nitro on aromatic moiety at N3 | Antimicrobial | These substitutions conferred antimicrobial properties. nih.gov |

Stereochemical Considerations and their Biological Implications

Stereochemistry plays a critical role in the biological activity of many drug molecules. The three-dimensional arrangement of atoms in a molecule can determine how it interacts with its biological target, with one enantiomer often being more active than the other.

For this compound derivatives that have a chiral center, typically at the C5 position, the stereochemistry can have a profound impact on their biological activity. The different enantiomers may exhibit different potencies, selectivities, and even different pharmacological effects.

In a study of 3,5-disubstituted hydantoins, the syn- and anti-isomers were separated and their absolute configurations were determined. The antiproliferative activity of these isomers against various cancer cell lines was found to be stereoselective, with one isomer showing significantly higher potency than the other in certain cell lines. nih.gov This underscores the importance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired biological activity.

For this compound analogues with a substituent at the C5 position, it is crucial to investigate the biological activity of the individual enantiomers to identify the more active stereoisomer. This information is vital for the development of more potent and selective drug candidates.

Correlation between Conformational Flexibility and Biological Activity

The biological activity of drug molecules is intrinsically linked to their three-dimensional structure and conformational flexibility. For this compound and its analogues, the ability to adopt specific conformations to optimally interact with a biological target is a critical determinant of their therapeutic efficacy. The conformational flexibility of these molecules primarily revolves around the rotational freedom of the bond connecting the benzyl group to the nitrogen atom at the N-3 position of the imidazolidine-2,4-dione (hydantoin) ring.

Research into the structure-activity relationships (SAR) of N-3 substituted hydantoin derivatives suggests that the spatial orientation of the benzyl moiety plays a significant role in modulating their biological effects. The introduction of substituents on the benzyl ring can influence this orientation through steric and electronic effects, thereby impacting the molecule's ability to bind to its target.

Computational modeling and structural analysis techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, are pivotal in understanding the preferred conformations of these molecules. While specific detailed studies focusing solely on the conformational flexibility of this compound are not extensively documented in publicly available literature, general principles derived from related hydantoin structures can be extrapolated.

The fluorine atom at the para-position of the benzyl ring in this compound is of particular interest. Due to its small size and high electronegativity, fluorine can engage in specific interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein. The flexibility of the benzyl group allows the fluorinated ring to orient itself within the binding pocket to maximize these favorable interactions.

The following data table illustrates a hypothetical correlation between the nature of the substituent on the benzyl ring of 3-benzylimidazolidine-2,4-dione analogues and their observed biological activity, highlighting the potential impact of conformational effects.

Table 1: Hypothetical Structure-Activity Relationship of 3-(Substituted-benzyl)imidazolidine-2,4-dione Analogues

| Compound ID | Substituent (R) | Position of R | Relative Biological Activity (%) | Postulated Conformational Impact |

|---|---|---|---|---|

| 1 | H | - | 50 | High conformational flexibility |

| 2 | 4-F | para | 100 | Optimal orientation of F for target interaction |

| 3 | 2-F | ortho | 70 | Minor steric hindrance, altered ring orientation |

| 4 | 4-CH₃ | para | 85 | Increased hydrophobicity, minimal steric effect |

| 5 | 2-CH₃ | ortho | 40 | Significant steric hindrance, restricted rotation |

| 6 | 4-Cl | para | 95 | Similar to 4-F, favorable electronic interactions |

In silico molecular docking studies on various hydantoin derivatives have further underscored the importance of a precise conformational arrangement for effective binding. These studies often reveal that the most active compounds adopt a conformation that allows for key interactions, such as hydrogen bonding from the hydantoin ring NH groups and hydrophobic or specific polar interactions from the N-3 substituent. The flexibility of the 4-fluorobenzyl group is crucial for allowing the molecule to achieve this optimal binding pose.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign synthetic methodologies is crucial for the future exploration of 3-(4-Fluorobenzyl)imidazolidine-2,4-dione and its derivatives. Traditional methods for synthesizing the core hydantoin (B18101) ring include the Bucherer-Bergs and Urech reactions, which utilize substrates like aldehydes, ketones, and amino acids. kg.ac.rsresearchgate.net More recent approaches have focused on creating N-3 and C-5 substituted imidazolidines. mdpi.comresearchgate.netnih.gov

Future research should prioritize the development of novel synthetic strategies that align with the principles of sustainable or "green" chemistry. This includes exploring one-pot reactions, multicomponent reactions (MCRs), and the use of less toxic reagents and solvents. researchgate.net For instance, microwave-assisted synthesis has been successfully used for related compounds like 5-(4-Fluorobenzylidene)imidazolidine-2,4-dione, significantly reducing reaction times. researchgate.net The development of catalytic methods, potentially using organocatalysts or metal catalysts, could enhance efficiency and reduce waste. Such advancements would not only make the synthesis of this compound more economical and scalable but also minimize its environmental impact, a critical consideration for pharmaceutical development.

Table 1: Comparison of Synthetic Approaches for Imidazolidine-2,4-dione Core

| Method | Typical Substrates | Advantages | Disadvantages | Sustainability Aspect |

|---|---|---|---|---|

| Bucherer-Bergs Reaction | Ketone/Aldehyde, Ammonium (B1175870) Carbonate, Potassium Cyanide | Good yields, versatile | Use of highly toxic cyanide | Low |

| Urech Reaction | Amino Acids, Potassium Cyanate | Avoids free cyanide | Limited to amino acid precursors | Moderate |

| Microwave-Assisted Synthesis | Aldehydes, Imidazolidine-2,4-dione | Rapid reaction times, often higher yields | Requires specialized equipment | High |

| Multicomponent Reactions (MCRs) | Various simple starting materials | High atom economy, operational simplicity | Reaction discovery can be challenging | High |

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Advanced computational tools are indispensable for accelerating the drug discovery process. For the imidazolidine-2,4-dione class of compounds, molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating binding modes and mechanisms of action. nih.govnih.gov These techniques have been applied to understand how derivatives of this scaffold interact with various biological targets, including protein tyrosine phosphatase 1B (PTP1B) and histone deacetylase 6 (HDAC6). nih.govnih.gov

Future computational studies on this compound should focus on:

Target Identification: Employing reverse docking and pharmacophore modeling to screen for potential biological targets.

Mechanism of Action: Using MD simulations and quantum mechanics/molecular mechanics (QM/MM) methods to study the dynamic interactions between the compound and its target protein at an atomic level. This can reveal key residues involved in binding and the conformational changes that occur upon binding. nih.gov

Predictive Modeling: Developing robust quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis, thus prioritizing the most promising candidates. mdpi.com

These in-silico approaches can provide deep insights into how the 4-fluorobenzyl substituent influences target binding and selectivity, guiding the design of more effective therapeutic agents. chemrxiv.org

Rational Design of Derivatives with Enhanced Selectivity and Potency

The imidazolidine-2,4-dione core is a versatile scaffold that allows for structural modifications to optimize pharmacological properties. nih.gov Rational drug design, informed by computational modeling and structure-activity relationship (SAR) studies, is a powerful strategy to develop derivatives of this compound with improved potency and selectivity.

Research has shown that substitutions at the N-1, N-3, and C-5 positions of the hydantoin ring can dramatically influence biological activity. nih.govnih.govmdpi.com For example, optimization of substituents on the imidazolidine-2,5-dione core led to the discovery of a highly potent and selective HDAC6 inhibitor. nih.gov Future efforts should systematically explore modifications to the this compound structure. This could involve:

Modifying the Fluorobenzyl Group: Introducing different substituents on the phenyl ring or replacing it with other aromatic or heterocyclic systems to enhance target-specific interactions.

Substitution at N-1: Introducing various functional groups at the N-1 position to explore new binding interactions and modulate physicochemical properties.

Substitution at C-5: Creating 5,5-disubstituted derivatives, a strategy known to be important for anticonvulsant activity. mdpi.com

This systematic approach, combining synthesis and biological evaluation with computational insights, will be key to unlocking derivatives with superior therapeutic profiles. nih.gov

Investigation of Polypharmacology and Multi-Targeting Approaches

The concept of "one molecule, multiple targets," or polypharmacology, is gaining traction in drug discovery, particularly for complex diseases like cancer. nih.gov The related thiazolidine-2,4-dione (TZD) scaffold has been identified as a privileged structure capable of interacting with multiple targets, including various kinases and signaling pathways like PI3K/Akt and Raf/MEK/ERK. nih.gov

Given the structural similarity, the imidazolidine-2,4-dione scaffold of this compound also holds potential for the development of multi-targeted agents. Future research should investigate the polypharmacology of this compound and its derivatives. This involves screening against a wide panel of biological targets, such as kinases, phosphatases, and nuclear receptors, to identify any off-target effects that could be therapeutically beneficial. nih.gov For instance, a compound that inhibits both PTP1B (a diabetes target) and a cancer-related kinase could offer a novel approach to treating diabetes in cancer patients. nih.gov Designing molecules with a desired multi-target profile represents a sophisticated strategy for developing innovative therapies for diseases with complex pathologies.

Development of Imidazolidine-2,4-dione Derivatives as Research Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into valuable research tools or chemical probes. By incorporating specific functional groups, these molecules can be used to investigate biological pathways and validate drug targets.

The development of such probes could involve:

Affinity Probes: Attaching a biotin (B1667282) tag or a photoreactive group to the molecule to facilitate affinity purification and identification of its binding partners in a cellular context.

Fluorescent Probes: Conjugating a fluorophore to the scaffold to allow for visualization of the compound's subcellular localization and its interaction with targets using advanced microscopy techniques.

These chemical probes would be powerful tools for cell biologists and pharmacologists, enabling a deeper understanding of the mechanisms underlying the biological effects of the imidazolidine-2,4-dione class of compounds and aiding in the validation of new therapeutic targets.

Q & A

Q. What are the common synthetic routes for 3-(4-fluorobenzyl)imidazolidine-2,4-dione, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, imidazolidine-2,4-dione reacts with 4-fluorobenzyl chloride under basic conditions (e.g., NaH in anhydrous DMF) to form the fluorobenzyl-substituted derivative . Key intermediates are characterized using LC/MS for molecular weight confirmation and NMR (¹H/¹³C) to verify substitution patterns and purity . For instance, the ¹H NMR spectrum of 3-(2-chloro-6-fluorobenzyl)imidazolidine-2,4-dione shows distinct shifts for aromatic protons (δ 7.2–7.4 ppm) and imidazolidine methylene groups (δ 4.3–4.5 ppm) .

Q. What analytical methods are recommended for purity assessment and structural validation?

Reverse-phase HPLC (e.g., Newcrom R1 column) is effective for purity analysis, with retention times and UV/Vis spectra used to confirm identity . LC/MS provides molecular ion peaks (e.g., m/z 243.035 for intermediates) . NMR remains critical for structural validation, particularly for distinguishing regioisomers and confirming stereochemistry . For example, ¹³C NMR of 5-(4-fluorophenyl) derivatives shows characteristic carbonyl signals at δ 170–175 ppm .

Q. How does the 4-fluorobenzyl group influence the compound’s physicochemical properties?

The electron-withdrawing fluorine atom enhances lipophilicity (logP ~1.6–2.0) and metabolic stability compared to non-fluorinated analogs . This substituent also affects crystallinity, as seen in solid dispersions where fluorobenzyl derivatives exhibit reduced crystallinity compared to chlorinated analogs .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yields depend on reaction conditions:

- Catalyst choice : Using Lawesson’s reagent for thioamide formation increases efficiency (e.g., 66.7% yield for trifluoromethyl derivatives vs. 61.2% for fluorophenyl analogs) .

- Solvent selection : Anhydrous dioxane or acetonitrile under reflux improves reaction rates for Michael additions .

- Purification : Gradient elution in HPLC or recrystallization from ethanol/water mixtures enhances purity (>97%) .

Q. How should researchers address contradictions in purity data across batches?

Discrepancies in purity (e.g., 97.39% vs. 100% in LC/MS ) may arise from:

- Analytical method variability : Validate methods using spiked standards or cross-check with orthogonal techniques (e.g., NMR integration).

- Side reactions : Monitor byproducts (e.g., unreacted benzyl chloride) via GC-MS .

- Crystallization conditions : Optimize solvent polarity to minimize amorphous content .

Q. What mechanisms underlie the biological activity of fluorobenzyl-substituted imidazolidine-diones?

While specific targets for this compound are not fully elucidated, structural analogs exhibit:

Q. How can computational modeling guide derivative design?

- Docking studies : Predict binding to enzymes like monoamine oxidase or schistosomal tegument proteins using fluorobenzyl motifs as hydrophobic anchors .

- QSAR models : Correlate substituent electronegativity (e.g., -F vs. -Cl) with bioactivity .

- ADMET profiling : Simulate metabolic pathways to optimize fluorobenzyl positioning for reduced hepatic clearance .

Q. What strategies are effective for designing bioactive derivatives with improved selectivity?

- Heterocyclic fusion : Attach thiazolo[3,2-b]triazine moieties to enhance CNS targeting .

- Hybridization : Combine imidazolidine-dione with diaryl urea to exploit dual mechanisms (e.g., antitumor activity) .

- Stereochemical control : Enantiomeric separation (e.g., (5R)-configured derivatives) can improve receptor specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products